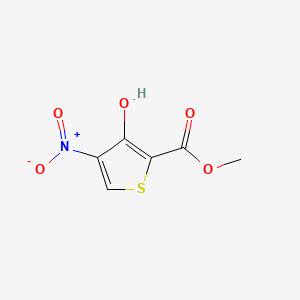

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWYFSVAMWJJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a key intermediate in the development of various active pharmaceutical ingredients.[1] This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the thiophene ring system to form Methyl 3-hydroxythiophene-2-carboxylate. The second step is an electrophilic aromatic substitution, specifically the nitration of the thiophene ring at the 4-position.

The regioselectivity of the nitration is directed by the existing substituents on the thiophene ring. The hydroxyl group at the 3-position is a strongly activating ortho-, para-directing group, which increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the methyl carboxylate group at the 2-position is a deactivating, meta-directing group. The synergistic effect of these two groups favors the introduction of the nitro group at the 4-position.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known method for the synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate.

Reaction:

Materials and Reagents:

-

Sodium metal

-

Anhydrous Methanol

-

Methyl thioglycolate

-

Methyl 2-chloroacrylate

-

4 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a 2 M solution of sodium methoxide by carefully adding sodium (700 mg, 30 mmol) to anhydrous methanol (15 mL).

-

To the sodium methoxide solution, add methyl thioglycolate (1.9 g, 18 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the cooled reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete, cool the mixture to 0°C and quench the reaction by adding 4 M aqueous hydrochloric acid (~5 mL).

-

Add water to the mixture and extract twice with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product.

Step 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate

This proposed protocol is based on standard nitration procedures for aromatic esters.

Reaction:

Materials and Reagents:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Concentrated Sulfuric acid (98%)

-

Concentrated Nitric acid (70%)

-

Ice

Procedure:

-

In a flask, dissolve Methyl 3-hydroxythiophene-2-carboxylate in concentrated sulfuric acid at 0°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Slowly add the nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the temperature between 0 and 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |

| Sodium | Na | 22.99 | 30 | 700 mg |

| Anhydrous Methanol | CH₄O | 32.04 | - | 15 mL |

| Methyl thioglycolate | C₃H₆O₂S | 106.14 | 18 | 1.9 g |

| Methyl 2-chloroacrylate | C₄H₅ClO₂ | 120.53 | 17.4 | 2.1 g |

| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | 158.18 | - | Theoretical Yield |

Table 2: Proposed Reaction Conditions for the Nitration of Methyl 3-hydroxythiophene-2-carboxylate

| Parameter | Value |

| Temperature | 0-5°C |

| Reaction Time | 1-2 hours |

| Quenching Agent | Crushed Ice |

| Purification Method | Recrystallization (e.g., from Ethanol) |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize reaction conditions for yield and purity. Standard laboratory safety precautions should be strictly followed when handling the corrosive and reactive reagents involved in this synthesis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and its structural analogs. Properties and protocols are, in some cases, inferred from closely related thiophene derivatives and should be considered as predictive.

Introduction

This compound is a substituted thiophene derivative. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a common scaffold in medicinal chemistry. The presence of a nitro group (-NO2), a hydroxyl group (-OH), and a methyl carboxylate group (-COOCH3) on the thiophene ring suggests a molecule with potential for diverse chemical reactivity and biological activity. Nitro-substituted thiophenes, in particular, are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients. This document aims to provide a detailed summary of the known and predicted physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for the target compound is scarce. The following table summarizes the available and predicted physicochemical properties. Data for the closely related compound, methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate, is included for comparison, which indicates a general lack of reported specific values for this class of compounds.

| Property | Value | Remarks |

| Molecular Formula | C6H5NO5S | Calculated |

| Molecular Weight | 203.18 g/mol | Calculated |

| Melting Point | Not available | Data for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1]. |

| Boiling Point | Not available | Data for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1]. |

| Density | Not available | Data for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1]. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Based on the general solubility of similar organic compounds. |

| Appearance | Likely a crystalline solid. | Based on the typical state of similar substituted thiophenes. |

Spectral Data (Predicted)

No specific spectral data for this compound has been found. The following are predicted characteristic spectral features based on the analysis of related nitro-substituted thiophene and benzothiophene derivatives[2].

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the thiophene ring, a singlet for the methyl ester protons (-OCH3), and a broad singlet for the hydroxyl proton (-OH). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiophene ring (with shifts influenced by the substituents), and the methyl carbon of the ester. |

| IR Spectroscopy | Strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively)[2]. A characteristic band for the carbonyl group (C=O) of the ester, and a broad band for the hydroxyl group (-OH). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group, the methoxy group, or cleavage of the thiophene ring[2]. |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The hydroxyl group can undergo O-alkylation and O-acylation, and the ester group can be hydrolyzed or converted to other derivatives.

The synthesis of this compound would likely involve the nitration of a precursor, Methyl 3-hydroxythiophene-2-carboxylate. The nitration of thiophenes must be carried out under controlled conditions to avoid oxidation and polymerization[3][4].

Experimental Protocols

Generalized Nitration of a Methyl Thiophenecarboxylate Derivative:

-

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate (starting material)

-

Fuming nitric acid

-

Acetic anhydride or sulfuric acid (as a catalyst)

-

Crushed ice

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve the starting thiophene derivative in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of the nitrating agent (e.g., fuming nitric acid in acetic anhydride) to the thiophene solution while maintaining a low temperature (e.g., 0-5 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash with cold water until the filtrate is neutral.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted nitrothiophene, which is applicable to the target compound.

Caption: A generalized workflow for the synthesis and characterization of a substituted nitrothiophene.

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry. While direct experimental data on its properties and synthesis are limited, a reasonable profile can be inferred from the extensive knowledge of related thiophene derivatives. This guide provides a foundational understanding for researchers and professionals working with this and similar compounds, emphasizing the need for further experimental investigation to fully characterize its physicochemical and biological properties.

References

An In-depth Technical Guide to Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its thiophene core, substituted with hydroxyl, nitro, and carboxylate functional groups, provides a versatile scaffold for the construction of novel therapeutic agents. This guide provides a comprehensive overview of its structural features, a plausible synthetic route, and standard characterization methodologies. Due to the limited availability of specific experimental data in the public domain, this document presents predicted and analogous data to serve as a practical reference for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅NO₅S

-

Molecular Weight: 203.18 g/mol

-

CAS Number: Not available

Structural Diagram:

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be used as an estimation pending experimental verification.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| pKa | ~5-6 (due to the acidic hydroxyl group) |

| LogP | ~1.5 - 2.0 |

Synthesis Protocol

A plausible synthetic route for this compound involves the nitration of a suitable precursor, Methyl 3-hydroxythiophene-2-carboxylate. This reaction is an electrophilic aromatic substitution.

Materials and Reagents

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Nitric acid (HNO₃, fuming)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Experimental Procedure

-

Preparation of the Nitrating Agent: In a flask cooled to 0°C, cautiously add fuming nitric acid to acetic anhydride. Stir the mixture for 15 minutes to generate acetyl nitrate.

-

Dissolution of Starting Material: Dissolve Methyl 3-hydroxythiophene-2-carboxylate in dichloromethane in a separate reaction vessel equipped with a magnetic stirrer and cooled to 0°C.

-

Nitration Reaction: Slowly add the prepared acetyl nitrate solution dropwise to the solution of the thiophene derivative while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Thiophene Proton (H-5): A singlet is expected in the downfield region, likely around δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent nitro and ester groups.

-

Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected, potentially in the range of δ 5-10 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected around δ 160-165 ppm.

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-4) and the carbon bearing the hydroxyl group (C-3) would be significantly shifted.

-

Methyl Ester Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.

-

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (hydroxyl) | 3200-3500 | Broad |

| C-H Stretch (aromatic) | ~3100 | Sharp, weak |

| C=O Stretch (ester) | 1700-1730 | Strong, sharp |

| N-O Stretch (nitro) | 1500-1550 and 1300-1350 | Strong, sharp (asymmetric and symmetric) |

| C=C Stretch (aromatic) | 1450-1600 | Medium to weak |

| C-O Stretch (ester) | 1100-1300 | Strong |

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 203.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 172, and the loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z = 144. Further fragmentation of the nitro group could also be observed.

Experimental Protocols for Characterization

General Considerations

-

Sample Preparation: Ensure the sample is dry and free of solvent residues.

-

Instrumentation: Use calibrated and well-maintained spectroscopic and analytical instruments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) if derivatized.

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Characterization Workflow Diagram

Caption: General workflow for the characterization of a synthesized organic compound.

Conclusion

This compound serves as a valuable building block in organic synthesis. While specific, publicly available characterization data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this and related compounds, facilitating their use in the development of novel molecules with potential applications in the pharmaceutical and material sciences. Experimental verification of the predicted data is a crucial next step for any laboratory synthesizing this compound.

References

Navigating the Spectroscopic Landscape of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction methods provide a reliable estimate of the ¹H and ¹³C NMR chemical shifts. These predictions are based on the chemical environment of each nucleus and are an essential tool for structural elucidation and verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals for the methyl ester protons, the hydroxyl proton, and the aromatic proton on the thiophene ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ (Methyl Ester) | 3.8 - 4.0 | Singlet |

| -OH (Hydroxyl) | 10.0 - 12.0 | Broad Singlet |

| H-5 (Thiophene Ring) | 8.0 - 8.5 | Singlet |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reveal the chemical shifts for the six carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| C-2 (Thiophene Ring) | 110 - 115 |

| C-3 (Thiophene Ring) | 155 - 160 |

| C-4 (Thiophene Ring) | 130 - 135 |

| C-5 (Thiophene Ring) | 145 - 150 |

| -OCH₃ (Methyl Ester) | 52 - 55 |

Comparative Experimental Data: Methyl 3-hydroxythiophene-2-carboxylate

For comparative purposes, the experimental ¹H NMR data for the structurally related compound, Methyl 3-hydroxythiophene-2-carboxylate, is presented below. This data can serve as a valuable reference for interpreting the spectra of the target molecule, keeping in mind the electronic effects of the nitro group.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~9.56 | Broad Singlet | - |

| Thiophene H | ~7.37 | Doublet | 5.2 |

| Thiophene H | ~6.74 | Doublet | 5.2 |

| -OCH₃ | ~3.89 | Singlet | - |

Experimental Protocols for NMR Analysis

For researchers who synthesize this compound, the following general protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds.

-

Sample Concentration : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans are typically sufficient.

-

Relaxation Delay : A delay of 1-2 seconds between scans.

-

Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Relaxation Delay : A relaxation delay of 2 seconds is common.

-

Spectral Width : A spectral width of 0 to 200 ppm is standard.

Visualizing Workflows and Molecular Structure

To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.

Mass Spectrometry Analysis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] While direct experimental data for this specific compound is limited in public literature, this document outlines a robust analytical approach based on established mass spectrometry principles and data from structurally related compounds. We will explore detailed experimental protocols, predict fragmentation patterns, and present data in a clear, accessible format to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry. The accurate characterization of this and related molecules is crucial for drug discovery and development, ensuring purity, confirming identity, and enabling pharmacokinetic studies. Mass spectrometry is an indispensable tool for this purpose, providing sensitive and specific molecular weight and structural information. This guide will detail the application of mass spectrometry for the comprehensive analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₆H₅NO₅S, with a monoisotopic mass of 202.9837 Da. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts that may be observed in electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted m/z Values for Molecular Ions and Common Adducts

| Ion Species | Adduct | Predicted m/z |

| [M+H]⁺ | Proton | 203.9910 |

| [M+Na]⁺ | Sodium | 225.9729 |

| [M+K]⁺ | Potassium | 241.9469 |

| [M-H]⁻ | Deprotonated | 201.9764 |

| [M+HCOO]⁻ | Formate | 247.9819 |

| [M+CH₃COO]⁻ | Acetate | 261.9975 |

Table 2: Predicted Major Fragment Ions in MS/MS Analysis (Positive Ion Mode)

Based on common fragmentation pathways for esters, nitro compounds, and aromatic systems, the following fragment ions are predicted.[2][3][4]

| Predicted m/z | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 172.9831 | NO₂ | [M+H - NO₂]⁺ |

| 156.9882 | H₂O + NO₂ | [M+H - H₂O - NO₂]⁺ |

| 143.9964 | COOCH₃ | [M+H - COOCH₃]⁺ |

| 128.9723 | NO₂ + CO | [M+H - NO₂ - CO]⁺ |

| 113.9813 | COOCH₃ + NO | [M+H - COOCH₃ - NO]⁺ |

| 99.9912 | COOCH₃ + NO₂ | [M+H - COOCH₃ - NO₂]⁺ |

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate mass spectrometry analysis. The following protocols are recommended for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[5]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1-5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions (ESI)

-

Ionization Mode: Positive and negative electrospray ionization (ESI) should be performed to determine the most sensitive mode.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Nebulizer Gas (N₂): 35 psi

-

Drying Gas (N₂): 10 L/min

-

Drying Gas Temperature: 325 °C

-

Mass Range: m/z 50-500

-

Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

-

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺) is expected to initiate from several key functional groups. The diagram below proposes a plausible fragmentation pathway based on established chemical principles.

Discussion of Fragmentation Patterns

The fragmentation of this compound is likely to be directed by the lability of the nitro and ester groups.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (NO₂, 46 Da).[4] This would result in a significant fragment at m/z 172.98.

-

Loss of the Ester Group: Esters can undergo fragmentation through the loss of the alkoxy group (•OCH₃, 31 Da) or the entire ester functional group as a radical (•COOCH₃, 59 Da). The loss of the entire ester group is also a common pathway.[6][2]

-

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 172.98 could lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 144.98.

Conclusion

References

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, possesses a unique combination of functional groups that give rise to a characteristic spectroscopic fingerprint.[1] Understanding its FT-IR spectrum is crucial for its identification, purity assessment, and quality control in research and drug development.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500-3200 | O-H (hydroxyl) | Stretching, H-bonded | Medium, Broad |

| 3120-3050 | C-H (thiophene ring) | Stretching | Weak to Medium |

| 2960-2850 | C-H (methyl ester) | Stretching | Medium |

| 1730-1700 | C=O (ester) | Stretching | Strong |

| 1600-1475 | C=C (thiophene ring) | Stretching | Weak to Medium |

| 1550 and 1350 | N-O (nitro group) | Asymmetric & Symmetric Stretching | Strong |

| 1450 and 1375 | C-H (methyl) | Bending | Medium |

| 1300-1000 | C-O (ester) | Stretching | Strong |

| 900-650 | C-H (thiophene ring) | Out-of-plane Bending | Medium to Strong |

| 850-550 | C-S (thiophene ring) | Stretching | Weak to Medium |

This data is predicted based on established FT-IR correlation tables and data for similar thiophene derivatives.[2][3][4][5]

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be rich and informative. The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, likely involved in intermolecular hydrogen bonding.[4] The sharp, intense peak around 1730-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester.[4][6]

Two strong bands are anticipated around 1550 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4] The aromatic thiophene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1475 cm⁻¹ region.[2][7] The so-called "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching of the ester, C-H bending vibrations, and the characteristic C-S stretching of the thiophene ring.[7][8]

Experimental Protocol for FT-IR Analysis

The following provides a generalized methodology for obtaining the FT-IR spectrum of a solid sample like this compound.

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

-

Transfer the finely ground mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

-

Perform a baseline correction on the acquired spectrum.

-

Identify and label the significant absorption peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.

Caption: Logical workflow for FT-IR spectral analysis.

Signaling Pathways and Experimental Workflows

In the context of FT-IR spectroscopy, there are no "signaling pathways" as one might find in biology. However, the logical flow of experimentation and data interpretation can be visualized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

The Crystal Structure of Substituted Nitrothiophenes: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of substituted nitrothiophene derivatives.

Substituted nitrothiophenes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure of substituted nitrothiophenes, detailing the experimental protocols for their synthesis and characterization, and presenting key crystallographic data to aid researchers and drug development professionals in the design of novel therapeutic agents.

I. Synthesis of Substituted Nitrothiophenes

The synthesis of substituted nitrothiophenes can be achieved through various organic reactions. A common approach involves the electrophilic nitration of a pre-substituted thiophene ring. Alternatively, tandem reactions, such as the Henry reaction followed by a nucleophilic substitution on sulfur, have been employed for the efficient synthesis of 2-nitrothiophene derivatives.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A general synthetic scheme for the preparation of substituted nitrothiophenes is depicted below:

Figure 1: A generalized workflow for the synthesis of substituted nitrothiophenes via electrophilic nitration.

II. Experimental Protocols

A. General Synthesis of a Substituted Nitrothiophene Derivative

This protocol describes a representative synthesis of a substituted nitrothiophene. Specific reaction conditions may vary depending on the target molecule.

-

Reaction Setup: To a solution of the starting substituted thiophene in a suitable solvent (e.g., acetic anhydride), the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then poured onto ice-water and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted nitrothiophene.[7]

B. Crystallization for X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure by X-ray crystallography.[8]

-

Solvent Selection: The purified substituted nitrothiophene is dissolved in a minimal amount of a suitable solvent or a solvent mixture at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

-

Vapor Diffusion: Alternatively, the hanging drop or sitting drop vapor diffusion method can be employed. A drop of the concentrated protein solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant, promoting slow crystallization.[9]

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

C. X-ray Crystallographic Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[10][11][12]

-

Data Collection: A selected crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[8]

III. Crystallographic Data of Selected Substituted Nitrothiophenes

The following tables summarize key crystallographic data for representative substituted nitrothiophene derivatives, providing insights into their molecular geometry and packing in the solid state.

| Compound | N-(2-nitrophenyl)thiophene-2-carboxamide |

| Chemical Formula | C₁₁H₈N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.50 Å, b = 13.53 Å, c = 9.88 Å, β = 95.1° |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Features | The dihedral angle between the thiophene and benzene rings is between 8.50° and 13.53°. The crystal packing is dominated by weak C–H···O and C–H···S interactions.[13] |

| Compound | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives |

| Key Structural Features | X-ray crystallography confirmed the E/Z conformations around specific bonds and the presence of intramolecular hydrogen bonds.[13] |

| Compound | 2-chloro-3,5-dinitrothiophene |

| Biological Activity | Shows high activity against E. coli and M. luteus.[1][2] |

| Proposed Mechanism | The mode of action is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to the displacement of the halogen.[2] |

IV. Structure-Activity Relationships and Biological Implications

The biological activity of substituted nitrothiophenes is significantly influenced by their structural and electronic properties.[1] For instance, the presence and position of the nitro group, as well as other substituents on the thiophene ring, can modulate the molecule's reactivity and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies have shown a correlation between the antibacterial activity of 2-nitrothiophenes and calculated properties such as HOMO energies and atomic charges.[1] The mechanism of action for some active derivatives is believed to involve the formation of Meisenheimer complexes or nucleophilic attack by intracellular thiols.[2]

The following diagram illustrates a conceptual workflow for the screening of substituted nitrothiophenes for antimicrobial activity, a common application for this class of compounds.

Figure 2: A logical workflow for the discovery and development of antimicrobial substituted nitrothiophenes.

V. Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted nitrothiophenes, encompassing their synthesis, crystallographic analysis, and biological relevance. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the three-dimensional structure of these compounds is paramount for the rational design of more potent and selective therapeutic agents. Future studies should continue to explore the vast chemical space of substituted nitrothiophenes to unlock their full therapeutic potential.

References

- 1. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalwjarr.com [journalwjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]

Spectroscopic Data for Thiophene Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene carboxylate derivatives, compounds of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are known for their diverse biological activities, including antibacterial and antioxidant properties.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, characterization, and the development of new therapeutic agents.

This guide presents key spectroscopic data in a structured format, details common experimental methodologies, and provides a visual representation of a typical characterization workflow.

Spectroscopic Data of Thiophene Carboxylate Derivatives

The following tables summarize the characteristic spectroscopic data for various thiophene-2-carboxylate and thiophene-3-carboxylate derivatives, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Thiophene-2-Carboxylate Derivatives

Table 1: 1H NMR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| Methyl thiophene-2-carboxylate | - | 7.78 (dd, 1H, H5, J=5.0, 1.2 Hz), 7.55 (dd, 1H, H3, J=3.8, 1.2 Hz), 7.08 (dd, 1H, H4, J=5.0, 3.8 Hz), 3.86 (s, 3H, OCH3)[3] |

| Ethyl thiophene-2-carboxylate | - | 7.77 (dd, 1H, H5), 7.54 (dd, 1H, H3), 7.07 (dd, 1H, H4), 4.32 (q, 2H, OCH2), 1.34 (t, 3H, CH3)[4] |

| Methyl 3-methylthiophene-2-carboxylate | CDCl3 | 7.37 (d, 1H, J=5.1 Hz), 6.84 (d, 1H, J=5.1 Hz), 3.87 (s, 3H), 2.50 (s, 3H)[5] |

Table 2: 13C NMR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Methyl (substituted)-2-thiophenecarboxylates | - | The chemical shifts of ring carbons show a linear correlation with those of the corresponding carbons in substituted thiophenes.[6] |

| Methyl 3-methylthiophene-2-carboxylate | - | 163.4, 144.9, 132.8, 130.8, 126.1, 51.9, 15.8[5] |

Table 3: FT-IR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

| Compound | Wavenumber (cm-1) | Assignment |

| Thiophene-2-carboxylic acid | 1701 | C=O stretching[7] |

| Thiophene-2-carboxamide derivatives | ~1630-1650 | C=O stretching (amide) |

| Thiophene-2-carbaldehyde | 1665 | C=O stretching (aldehyde)[7] |

Table 4: Mass Spectrometry Data for Selected Thiophene-2-Carboxylate Derivatives

| Compound | Ionization Method | Key m/z values |

| Methyl thiophene-2-carboxylate | Electron Ionization | 142 (M+), 111, 83[8] |

| Ethyl 2-(pyridin-2-yl)-5-thiophene carboxylate | GC-MS | Data available in spectral libraries.[9] |

| Thiophene-2-carboxamide derivatives | - | Molecular ion peaks corresponding to their calculated molecular weights.[2] |

Thiophene-3-Carboxylate Derivatives

Table 5: 1H NMR Spectroscopic Data for Selected Thiophene-3-Carboxylate Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| Methyl 2-aminothiophene-3-carboxylate | - | 7.43 (d, 1H, J=5.7 Hz), 6.65 (d, 1H, J=5.7 Hz), 5.95 (br s, 2H, NH2), 3.79 (s, 3H, OCH3)[10] |

| 3-Methylthiophene | CDCl3 | 7.17 (m, 1H), 6.87 (m, 2H), 2.25 (s, 3H)[11] |

Table 6: 13C NMR Spectroscopic Data for Selected Thiophene-3-Carboxylate Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Methyl 3-thiophenecarboxylate | - | 163.1, 133.8, 132.5, 127.3, 126.0, 51.9[12] |

Table 7: FT-IR Spectroscopic Data for Thiophene-3-Carboxylic Acid

| Compound | Wavenumber (cm-1) | Assignment |

| Thiophene-3-carboxylic acid | ~1700 | C=O stretching (carboxylic acid) |

| ~2500-3300 | O-H stretching (carboxylic acid) |

Table 8: Mass Spectrometry Data for Methyl 3-thiophenecarboxylate

| Compound | Ionization Method | Key m/z values |

| Methyl 3-thiophenecarboxylate | GC-MS | 142 (M+), 111, 83[12] |

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained using standard analytical techniques. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the thiophene carboxylate derivative are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for 1H.

-

Data Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr).

-

Instrumentation: FT-IR spectra are recorded on a spectrometer, typically over a range of 4000-400 cm-1.

-

Data Analysis: The vibrational frequencies of key functional groups (e.g., C=O, C-H, O-H, N-H) are identified and compared to literature values. For some thiourea derivatives of 2-thiophene carboxylic acid, experimental FT-IR spectra have been compared with DFT calculations.[1]

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm elemental composition.

-

Data Analysis: The molecular ion peak (M+) is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Synthesis of Thiophene Carboxylate Derivatives

The synthesis of these derivatives often involves cyclization reactions. For example, thiophene-2-carboxamide derivatives can be synthesized through the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives.[2] Ethyl thiophene-3-carboxylate can be synthesized by reacting 3-thiophenecarboxylic acid with thionyl chloride in ethanol.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a thiophene carboxylate derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of thiophene carboxylate derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 4. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 5. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 12. Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl thiophene-3-carboxylate | 5751-80-4 [chemicalbook.com]

A Technical Guide to Determining the Solubility of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] Factors such as temperature, pressure (for gases), and molecular size also significantly influence solubility.[2]

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The presence of hydroxyl (-OH), nitro (-NO2), and carboxylate (-COOCH3) groups contributes to its polarity, suggesting potential solubility in polar organic solvents. The thiophene ring provides a degree of non-polar character. Therefore, a systematic evaluation across a range of solvents with varying polarities is recommended.

Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid organic compound is the shake-flask method.[2] This can be followed by spectroscopic or gravimetric analysis to quantify the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)[4]

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The difference in weight gives the mass of the dissolved solute. Calculate the solubility in terms of g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (e.g., UV-Vis or HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Record the solubility values for each solvent at the specified temperature. It is good practice to perform the experiment in triplicate and report the average solubility and standard deviation.

-

Data Presentation

While experimental data for the target compound is unavailable, the results of the described protocol should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility ( g/100 mL) |

| Hexane | 1.89 | |

| Dichloromethane | 9.08 | |

| Ethyl Acetate | 6.02 | |

| Acetone | 21.0 | |

| Ethanol | 24.6 | |

| Methanol | 32.7 | |

| Dimethyl Sulfoxide (DMSO) | 47.0 |

*Values to be determined experimentally.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

The determination of the solubility of this compound in various organic solvents is a critical step in its chemical development. By following a systematic experimental protocol, such as the shake-flask method coupled with reliable analytical techniques, researchers can obtain the necessary data to guide process optimization and formulation design. The principles and methodologies outlined in this guide provide a solid foundation for these investigations.

References

The Nitro Group on a Thiophene Ring: A Comprehensive Technical Guide to its Reactions and Applications

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto this ring dramatically alters its electronic properties, opening up a rich and diverse landscape of chemical transformations. This guide provides an in-depth exploration of the reactions of the nitro group on a thiophene ring, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes. Understanding these reactions is crucial for the rational design and synthesis of novel therapeutic agents and functional materials. Thiophene derivatives have a wide range of pharmacological activities, and the nitro group can be a key functional handle for further molecular elaboration.[1][2]

Reduction of Nitrothiophenes to Aminothiophenes

The reduction of a nitro group to an amine is one of the most fundamental and widely utilized transformations in the chemistry of nitrothiophenes. The resulting aminothiophenes are versatile building blocks for the synthesis of a vast array of pharmaceuticals and other functional molecules.[3][4] This conversion is a critical step in many synthetic pathways, as the amino group can be readily derivatized.

Common Reducing Agents and Conditions

A variety of reducing agents can be employed for the conversion of nitrothiophenes to their corresponding amines. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reducing Agent | Typical Conditions | Substrate Example | Product | Yield (%) | Reference |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, reflux | 2-Nitrothiophene | 2-Aminothiophene | High | [5][6][7] |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, 70°C | 3-Chloro-4-benzyloxynitrobenzene | 4-Benzyloxy-3-chloroaniline | Excellent | [8] |

| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Not specified | Substituted β-nitrostyrenes | Substituted phenethylamines | up to 83% | [9] |

| Sodium Borohydride (NaBH₄) | DMF, 75°C | Dimethyl 3,3'-disulfanediylbis(thiophene-2,5-dicarboxylate) | Dimethyl 3-mercaptothiophene-2,5-dicarboxylate | - | [1] |

Detailed Experimental Protocol: Reduction of 2-Nitrothiophene using Tin(II) Chloride

This protocol provides a step-by-step procedure for the reduction of 2-nitrothiophene to 2-aminothiophene using tin(II) chloride dihydrate.

Materials:

-

2-Nitrothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitrothiophene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.[5]

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Caution: This process is highly exothermic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminothiophene.

-

The product can be further purified by column chromatography or distillation if necessary.

Caption: Workflow for the reduction of 2-nitrothiophene.

Nucleophilic Aromatic Substitution (SNAAr)

The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic aromatic substitution (SNAAr). This reaction is a powerful tool for introducing a wide range of nucleophiles onto the thiophene core, and it is particularly effective when a good leaving group (e.g., a halogen) is present on the ring.[10][11] The position of the nitro group relative to the leaving group is crucial for the reaction's success, with ortho and para relationships leading to significant rate enhancements.[10]

Reactivity and Regioselectivity

The mechanism of SNAAr on nitrothiophenes typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is key to the reaction's feasibility.

Caption: General mechanism of SNAAr on a nitrothiophene.

Quantitative Data for SNAAr Reactions

The yields of SNAAr reactions on nitrothiophenes are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-5-nitropyridine | Piperidine | Ethanol, Et₃N, Reflux, 3h | 2-(Piperidin-1-yl)-5-nitropyridine | ~95 | [12] |

| 2-Chloro-5-nitropyridine | Morpholine | Ethanol, Et₃N, Reflux, 3h | 4-(5-Nitropyridin-2-yl)morpholine | ~92 | [12] |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | KSAc | Not specified | Disulfide product | 75 | [1][13] |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Na₂S₂ | DMF/water/acetone | Disulfide product | 71 | [1][13] |

Detailed Experimental Protocol: SNAAr of 2-Chloro-5-nitrothiophene with Piperidine

This protocol details the reaction of 2-chloro-5-nitrothiophene with piperidine.

Materials:

-

2-Chloro-5-nitrothiophene (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitrothiophene in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add piperidine to the solution, followed by the addition of triethylamine.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom on the nitrothiophene ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide and is widely used to synthesize biaryl compounds.[14][15][16][17][18]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine-2-sulfinate | 2-Bromothiophene | Pd(OAc)₂/PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 88 | [19] |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd precatalysts | Not specified | MeOH/THF | Not specified | Not specified | up to ~95 | [17] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid

Materials:

-

2-Bromo-5-nitrothiophene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

Triphenylphosphine (PPh₃) (e.g., 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

To a Schlenk flask, add 2-bromo-5-nitrothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture of toluene and water.

-

Heat the reaction mixture (e.g., to 90°C) and stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Add water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.[16]

Heck Coupling

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[20][21][22][23]

Quantitative Data for Heck Coupling:

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl bromides | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 | Good | [24] |

| 1-(5-bromothiophen-2-yl)ethanone | Styrene | Not specified | Not specified | Not specified | Not specified | Good | [22] |

| 2-bromonaphthalene | ethyl crotonate | Pd EnCat®40 | AcONa | DMF | Not specified | - | [25] |

Detailed Experimental Protocol: Heck Coupling of 2-Bromo-3-nitrothiophene with Styrene

Materials:

-

2-Bromo-3-nitrothiophene (1.0 eq)

-

Styrene (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (e.g., 4 mol%)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 2-bromo-3-nitrothiophene, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture (e.g., to 100°C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.[26]

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl, or the coupling of an aryl halide with a nucleophile (Ullmann condensation).[27][28][29][30][31]

Quantitative Data for Ullmann Condensation:

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl iodides/bromides | Thiophenols | CuI / 1,2,3,4-tetrahydro-8-hydroxyquinoline | Not specified | Not specified | RT | Moderate to excellent | [28] |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | Not specified | High | Not specified | [27] |

| Aryl halides | Amines | CuI/Oxalic Diamide | Not specified | Not specified | 100 | Not specified | [30] |

Detailed Experimental Protocol: Ullmann Condensation of 2-Iodo-3-nitrothiophene with Phenol

Materials:

-

2-Iodo-3-nitrothiophene (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) iodide (CuI) (e.g., 10 mol%)

-

1,10-Phenanthroline (e.g., 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

In an oven-dried Schlenk tube, add 2-iodo-3-nitrothiophene, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous DMSO.

-

Heat the mixture (e.g., to 120°C) and stir.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature, add water, and extract with an organic solvent.

-

Wash the organic layer with aqueous lithium chloride solution, then brine.

-

Dry, concentrate, and purify by column chromatography.

Applications in Drug Development

Nitrothiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[32][33][34][35] The nitro group can act as a key pharmacophore or be a precursor to other functional groups that modulate the biological activity of the molecule.

Caption: Workflow for nitrothiophene-based drug development.

The development of novel therapeutics often involves the synthesis of a library of compounds followed by biological screening to identify lead candidates. The reactions described in this guide are central to the creation of such libraries of nitrothiophene-based molecules. For instance, the synthesis of 3-acetyl-2-amino-5-nitrothiophene serves as an interesting building block for azo dyes.[33] Furthermore, nitrothiophene carboxamides have been investigated as a novel class of narrow-spectrum antibacterial agents.[34][36] The biological activity of substituted thiophenes has been evaluated by determining the minimum inhibitory concentration (MIC) against various microorganisms.[33]

References

- 1. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 19. benchchem.com [benchchem.com]

- 20. Heck Reaction [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. sctunisie.org [sctunisie.org]

- 25. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 28. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 30. Ullmann Reaction [organic-chemistry.org]

- 31. taylorandfrancis.com [taylorandfrancis.com]

- 32. ijpbs.com [ijpbs.com]

- 33. mdpi.com [mdpi.com]

- 34. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of complex molecules, particularly fused-ring systems of pharmaceutical interest. Its utility stems from the presence of multiple reactive sites: a hydroxyl group, a methyl ester, and a nitro group on an electron-deficient thiophene ring. The nitro group, in particular, activates the C4 position for nucleophilic aromatic substitution (SNAr), making it a key precursor for the construction of thieno[3,2-b]thiophene and other fused heterocyclic scaffolds. These scaffolds are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to fused thiophene derivatives. The most prominent of these applications is the synthesis of thieno[3,2-b]thiophenes. This is typically achieved through a two-step process involving an initial nucleophilic aromatic substitution of the nitro group with a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Workflow for the Synthesis of Thieno[3,2-b]thiophenes

Caption: General workflow for the synthesis of thieno[3,2-b]thiophenes.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of thieno[3,2-b]thiophenes from related 3-nitrothiophene precursors and are adapted for this compound.

Protocol 1: Synthesis of Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (SNAr Adduct)

This protocol describes the nucleophilic aromatic substitution of the nitro group with methyl thioglycolate.

Materials:

-

This compound

-

Methyl thioglycolate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

To the stirred suspension, add methyl thioglycolate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-